
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide is an organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of two iodophenyl groups attached to the imidazolium core, with a bromide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide typically involves the reaction of 1,3-bis(4-iodophenyl)imidazole with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazolium core, leading to the formation of imidazole derivatives.
Reduction Reactions: Reduction of the iodophenyl groups can yield phenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution: Products include azido, cyano, and thiophenyl derivatives.
Oxidation: Products include imidazole N-oxides.
Reduction: Products include phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various imidazole-based compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including ionic liquids and conductive polymers.
Wirkmechanismus
The mechanism of action of 1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide involves its interaction with molecular targets through its iodophenyl groups and imidazolium core. The compound can form stable complexes with various biomolecules, leading to alterations in their structure and function. The bromide ion can also participate in ionic interactions, enhancing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-bis(4-bromophenyl)-1H-imidazol-3-ium bromide
- 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium bromide
- 1,3-bis(4-fluorophenyl)-1H-imidazol-3-ium bromide
Uniqueness
1,3-bis(4-iodophenyl)-1H-imidazol-3-ium bromide is unique due to the presence of iodine atoms, which confer distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, making it suitable for specific applications in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C15H11BrI2N2 |
|---|---|
Molekulargewicht |
552.97 g/mol |
IUPAC-Name |
1,3-bis(4-iodophenyl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C15H11I2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 |
InChI-Schlüssel |
TXDKADNZZPDCSB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


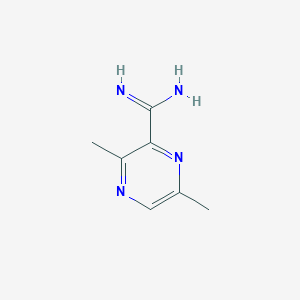
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
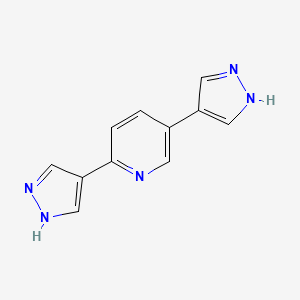
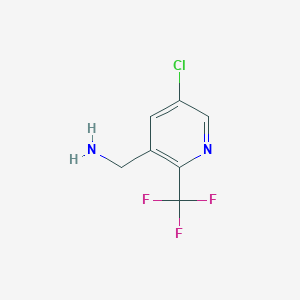
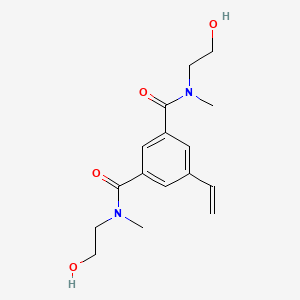
![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
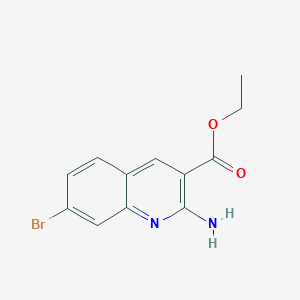

![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)
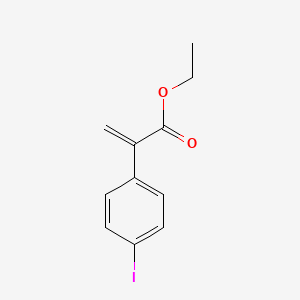
![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
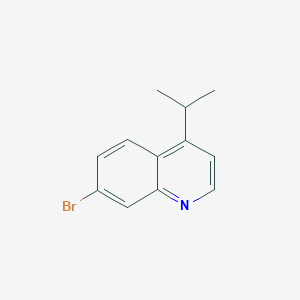
![tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13660568.png)
